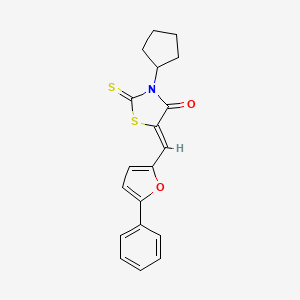

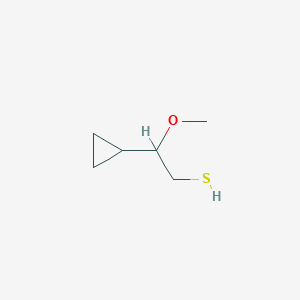

![molecular formula C22H16ClN3O2S B2580309 N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]quinazolin-4-amine CAS No. 688355-95-5](/img/structure/B2580309.png)

N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]quinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Activity

The quinazoline scaffold in SR-01000565704 has been investigated for its potential as an anticancer agent. Researchers have explored its ability to inhibit specific kinases involved in cell proliferation and survival pathways. By targeting these kinases, the compound may interfere with cancer cell growth and metastasis. Further studies are needed to elucidate its precise mechanism of action and evaluate its efficacy against different cancer types .

Anti-inflammatory Properties

SR-01000565704 contains a benzodioxole moiety, which has been associated with anti-inflammatory effects. Researchers have examined its impact on inflammatory pathways, including cytokine production and NF-κB signaling. The compound’s ability to modulate inflammation could have implications for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

Neuroprotective Potential

Given its structural features, SR-01000565704 has attracted attention in neuropharmacology. It may act as a neuroprotective agent by influencing neuronal survival, synaptic plasticity, and neurotransmitter systems. Researchers aim to explore its impact on neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Activity

Quinazoline derivatives have demonstrated antiviral properties. SR-01000565704’s unique structure suggests potential antiviral activity against RNA or DNA viruses. Researchers are investigating its effects on viral replication, entry, and host cell interactions. Applications could range from influenza to emerging viral threats .

Cardiovascular Applications

The compound’s sulfanyl group may contribute to cardiovascular effects. Researchers have studied its impact on blood vessels, platelet aggregation, and cardiac function. SR-01000565704 might find applications in managing hypertension, thrombosis, or ischemic heart disease .

Chemical Biology and Medicinal Chemistry

SR-01000565704 serves as a valuable tool compound for chemical biology and medicinal chemistry studies. Its unique structure allows researchers to explore structure-activity relationships, design analogs, and develop novel therapeutic agents. By understanding its interactions with biological targets, scientists can optimize its properties for specific applications .

Mécanisme D'action

While the specific mechanism of action for “N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]quinazolin-4-amine” is not provided, compounds with a 1,3-benzodioxol-5-yl group have shown anticancer activity. For example, 1-benzo[1,3]dioxol-5-yl-indoles have demonstrated anticancer activity against various cancer cell lines .

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2S/c23-15-7-5-14(6-8-15)12-29-22-25-18-4-2-1-3-17(18)21(26-22)24-16-9-10-19-20(11-16)28-13-27-19/h1-11H,12-13H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRCQPAWTDRVAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

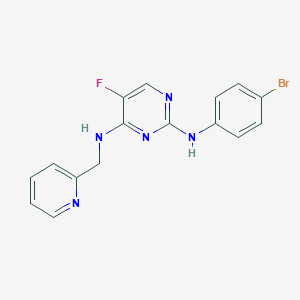

![1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2580226.png)

![4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2580227.png)

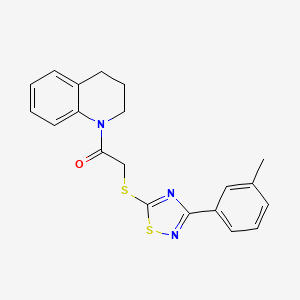

![N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580229.png)

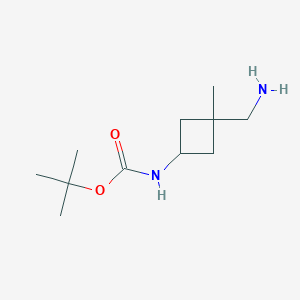

![methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B2580230.png)

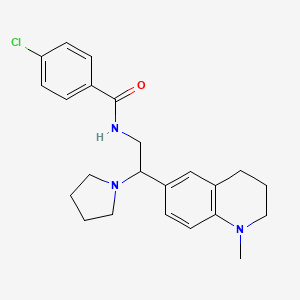

![Methyl (E)-4-[4-[(6-methylpyridin-2-yl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2580231.png)

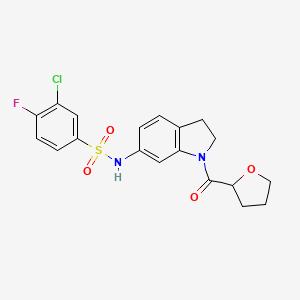

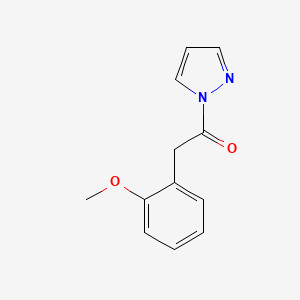

![[3-(2-Methoxyethyl)-3-methylazetidin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone](/img/structure/B2580245.png)